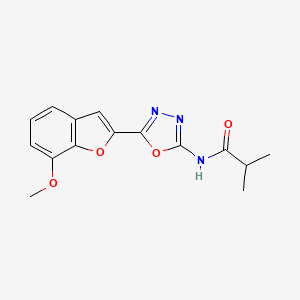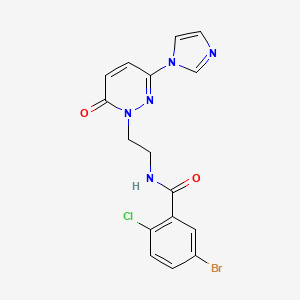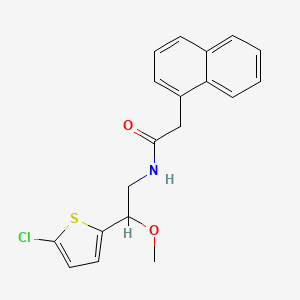![molecular formula C13H10N2O2 B2512975 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one CAS No. 123520-96-7](/img/structure/B2512975.png)
1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one” is a complex organic compound. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known to possess various biological activities and have been used in the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one” can be represented by the formula C12H10N2O . The InChI representation of the molecule is InChI=1S/C12H10N2O/c1-7-12-10 (4-5-13-7)9-3-2-8 (15)6-11 (9)14-12/h2-6,13-14H,1H3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- A study explored the synthesis of N-acetyl-1,4-dihydropyrano[3,4-b]indol-3-one, suggesting a stepwise ionic pathway in the generation of indole-2,3-quinodimethanes. This compound is chemically related to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one and provides insights into its potential synthesis pathways and chemical behavior (Jakiwczyk et al., 1997).
Antibacterial Applications :
- A series of 9-glycosyl-4,9-dihydropyrano[3,4-b]indole-1(3H)-ones were synthesized and tested for antibacterial activity. These compounds, similar in structure to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, showed activity against certain Gram-positive and Gram-negative bacterial strains (Kassab et al., 2011).
Synthesis of Related Heterocyclic Compounds :
- Research on the synthesis of 1,4-Dihydropyrido[2,3-b]indolizin-4-one derivatives, which are structurally related to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, highlighted methods for creating novel nitrogen-bridged heterocycles (Kakehi et al., 1995).
Pharmacological Potential :
- The synthesis of prodolic-acid and related 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-alkanoic acids, which includes structures similar to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, was described. These compounds were noted for their anti-inflammatory activities, indicating potential pharmacological applications (Demerson et al., 1975).
Potential in Spasmolytic Activity :
- A study on microwave-assisted synthesis of 4-Indolylhexahydroquinoline derivatives, structurally related to 1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one, revealed their spasmolytic activities through calcium channel blockade, suggesting a potential application in the treatment of spasms (El-khouly et al., 2013).
Orientations Futures
The future directions for the study of “1-Acetyl-2,9-dihydropyrido[3,4-b]indol-7-one” and similar indole derivatives include further exploration of their diverse biological activities and potential therapeutic applications . The development of novel methods of synthesis is also an area of interest .
Propriétés
IUPAC Name |
1-acetyl-2,9-dihydropyrido[3,4-b]indol-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7(16)12-13-10(4-5-14-12)9-3-2-8(17)6-11(9)15-13/h2-6,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGDUIMHOHABOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C3C=CC(=O)C=C3N2)C=CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512893.png)

![N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2512895.png)




![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)
![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)
![6-Amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2512912.png)